



LML134 Formulation for Animal Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LML134 is a potent and selective histamine H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders, such as narcolepsy and shift-work disorder.[1][2] Its mechanism of action involves blocking the constitutively active H3 autoreceptors on histaminergic neurons, leading to increased histamine synthesis and release in the brain.[3][4] Elevated synaptic histamine levels subsequently activate postsynaptic H1 receptors, which play a crucial role in promoting and maintaining wakefulness.[4][5] A key characteristic of **LML134** is its rapid oral absorption and short half-life, a profile designed to enhance wakefulness during the day without causing insomnia after nocturnal administration.[1][6]

These application notes provide detailed protocols for the formulation and in vivo evaluation of **LML134** in preclinical animal models, specifically focusing on pharmacokinetic and receptor occupancy studies in rats.

LML134 Properties



Property	Value	Reference	
Chemical Name	1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate	[2]	
Molecular Formula	C19H29N5O3	[3]	
CAS Registry No.	1542135-76-1	[3]	
Mechanism of Action	Histamine H3 Receptor (H3R) Inverse Agonist	[1][2]	
Solubility	Water-soluble	[6]	
Permeability	Good permeability	[6]	

Preclinical Data Summary: In Vivo Studies in Rats

The following tables summarize key in vitro and in vivo pharmacokinetic and receptor occupancy data for **LML134**, primarily from studies conducted in male Sprague-Dawley rats.

Table 1: In Vitro H3 Receptor Binding and Activity

Parameter	Species	Value (nM)	Reference
Ki (cAMP Assay)	Human	0.3	[6]
Ki (Binding Assay)	Human	12	[6]

Table 2: Pharmacokinetic Parameters of LML134 in Male Sprague-Dawley Rats



Route	Dose (mg/kg)	tmax (h)	t½ (h)	Fraction Absorbed (%)	Plasma Protein Binding (Fu, %)	Referenc e
Intravenou s (i.v.)	1	-	0.44	-	39.0	[6]
Oral (p.o.)	10	0.5	-	44	39.0	[6]

tmax: Time to maximum plasma concentration; t½: Terminal half-life; Fu: Fraction unbound.

Table 3: Ex Vivo H3 Receptor Occupancy in Male

Sprague-Dawley Rat Brain

Route	Dose (mg/kg)	Time Post- Dose (h)	Receptor Occupancy (%)	Reference
Oral (p.o.)	10	1	~75% (peak)	[1]
Oral (p.o.)	10	4	~25%	[1]

Signaling Pathway and Experimental Workflow Histamine H3 Receptor Signaling Pathway

LML134 acts as an inverse agonist at the histamine H3 receptor, which is a presynaptic autoreceptor that tonically inhibits the release of histamine. By blocking this receptor, **LML134** disinhibits the histaminergic neuron, leading to increased histamine release into the synaptic cleft. This histamine then binds to postsynaptic H1 receptors to promote arousal and wakefulness.







Preparation Phase Animal Acclimatization LML134 Formulation (Oral & IV Vehicles) (Sprague-Dawley Rats) Catheter Implantation (for IV studies & serial sampling) Experimental Phase LML134 Administration (p.o. or i.v.) Serial Blood Sampling **Terminal Tissue Collection** (Defined Time Points) (Brain Harvest at Tmax) **Analysis Phase** Plasma Separation **Brain Homogenization** (Centrifugation) LC-MS/MS Analysis Ex Vivo Radioligand (Quantify LML134) **Binding Assay** PK & RO Data Analysis

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